![molecular formula C9H20ClN B1430559 4-Methyl-4-(propan-2-yl)piperidine hydrochloride CAS No. 1123-23-5](/img/structure/B1430559.png)
4-Methyl-4-(propan-2-yl)piperidine hydrochloride
Overview
Description
4-Methyl-4-(propan-2-yl)piperidine hydrochloride is a chemical compound with the molecular formula C9H20ClN. It is a piperidine derivative, characterized by the presence of a methyl group and an isopropyl group attached to the piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Mechanism of Action
Target of Action
The compound “4-Methyl-4-(propan-2-yl)piperidine hydrochloride” contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to exhibit a wide variety of biological activities and are utilized in different therapeutic applications .
Biochemical Pathways
Without specific information on “this compound”, it’s challenging to determine the exact biochemical pathways it affects. Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-(propan-2-yl)piperidine hydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 4-methylpiperidine with isopropyl halides under basic conditions to introduce the isopropyl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-4-(propan-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under appropriate conditions.
Major Products Formed:
Oxidation: N-oxides of 4-Methyl-4-(propan-2-yl)piperidine.
Reduction: Secondary or primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1. Drug Development and Synthesis
Piperidine derivatives, including 4-methyl-4-(propan-2-yl)piperidine hydrochloride, are crucial in drug design due to their ability to interact with biological targets effectively. Research has shown that modifications of piperidine structures can lead to compounds with improved pharmacological properties. For instance, derivatives have been synthesized to enhance selectivity and efficacy against specific receptors, such as the CCR5 chemokine receptor, which is implicated in HIV infection .
1.2. Antipsychotic Agents
The compound's structural similarities to known antipsychotics suggest potential use in developing new medications for psychiatric disorders. For example, studies on related piperidine derivatives have led to the discovery of compounds like Melperone, which is used in treating schizophrenia . The synthesis of this compound could lead to novel antipsychotic agents with fewer side effects.
Chemical Synthesis
2.1. Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it a valuable building block in the synthesis of more complex molecules .
2.2. Catalytic Reactions
Recent advancements in catalytic methods have utilized piperidine derivatives for selective hydrogenation reactions, which are essential in synthesizing fine chemicals and pharmaceuticals. The compound's reactivity can be exploited to produce other biologically active piperidines through optimized catalytic processes .
Research and Development
3.1. Case Studies
A notable study demonstrated the successful synthesis of fluorinated piperidines using this compound as a precursor, showcasing its utility in producing compounds with enhanced biological activity . This research highlights the compound's versatility in generating derivatives that may exhibit improved pharmacokinetic properties.
3.2. Structure-Activity Relationship (SAR) Studies
Investigations into the SAR of piperidine derivatives have revealed that modifications at specific positions can significantly alter biological activity and receptor affinity. Such studies often involve compounds like this compound to explore how structural changes impact efficacy and safety profiles .
Comparison with Similar Compounds
4-Methylpiperidine: Lacks the isopropyl group, making it less sterically hindered.
4-Isopropylpiperidine: Lacks the methyl group, affecting its reactivity and binding properties.
4-Methyl-4-(propan-2-yl)piperazine: Contains a piperazine ring instead of a piperidine ring, altering its chemical behavior.
Uniqueness: 4-Methyl-4-(propan-2-yl)piperidine hydrochloride is unique due to the presence of both methyl and isopropyl groups on the piperidine ring. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets .
Biological Activity
4-Methyl-4-(propan-2-yl)piperidine hydrochloride, commonly referred to as MPHP, is a piperidine derivative that has garnered attention for its biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its potential therapeutic applications, particularly in pain management and neurological disorders. This article explores the biological activity of MPHP, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a methyl group and an isopropyl group, contributing to its unique pharmacological profile.
MPHP acts primarily as a central nervous system (CNS) stimulant. It is believed to exert its effects through the modulation of neurotransmitter systems, particularly by influencing dopamine and norepinephrine pathways. The compound may also interact with sigma receptors, which are implicated in various neurological processes.
Key Mechanisms:
- Dopamine Reuptake Inhibition : MPHP may inhibit the reuptake of dopamine, increasing its availability in the synaptic cleft.
- Norepinephrine Modulation : Similar to other stimulants, it might enhance norepinephrine levels, contributing to increased alertness and energy.
- Sigma Receptor Interaction : Potential interaction with sigma receptors could play a role in its psychoactive effects.
Biological Activity Overview
The biological activity of MPHP has been evaluated in various studies, focusing on its pharmacological effects and potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the effects of MPHP on different biological systems:
- Analgesic Study : In an animal model, MPHP was administered to assess its pain-relieving properties. Results indicated a significant reduction in pain responses compared to control groups, suggesting its potential as an analgesic agent .
- CNS Stimulation : A study evaluated the locomotor activity of rodents after administration of MPHP. The results demonstrated increased activity levels, supporting its classification as a CNS stimulant .
- Neuroprotection : Research on neuroprotective effects revealed that MPHP could attenuate neuronal damage in models of neurodegeneration, indicating possible applications in treating conditions like Alzheimer’s disease .
Discussion
The biological activity of this compound highlights its potential therapeutic applications across various domains, particularly in pain management and neuroprotection. However, further research is necessary to fully elucidate its mechanisms and long-term effects.
Properties
IUPAC Name |
4-methyl-4-propan-2-ylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(2)9(3)4-6-10-7-5-9;/h8,10H,4-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZSPVWWURRCQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCNCC1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-23-5 | |
Record name | 4-methyl-4-(propan-2-yl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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